Piperidine, 1-(1-cyclopenten-1-yl)-

概要

説明

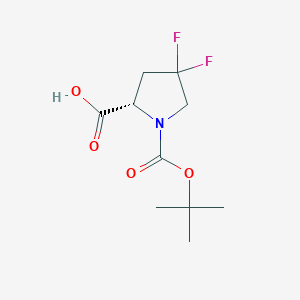

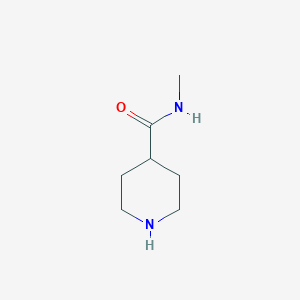

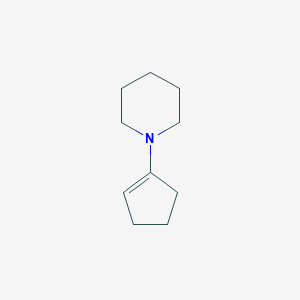

Piperidine, 1-(1-cyclopenten-1-yl)- is a cyclic compound that belongs to the class of organic compounds known as amines. It has a molecular weight of 151.2487 and is widely used in the pharmaceutical industry as a building block for the synthesis of various drugs.

Synthesis Analysis

Piperidine synthesis involves a variety of methods including N-heterocyclization of primary amines with diols, chlorination of amino alcohols, and cyclocondensation in an alkaline aqueous medium . A practical continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines .Molecular Structure Analysis

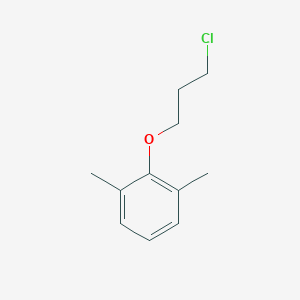

The molecular structure of Piperidine, 1-(1-cyclopenten-1-yl)- consists of a piperidine ring attached to a cyclopentene ring . The molecular formula is C10H17N .Chemical Reactions Analysis

Piperidine and its derivatives are involved in a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These reactions are crucial for the synthesis of biologically active piperidines .Physical And Chemical Properties Analysis

Piperidine, 1-(1-cyclopenten-1-yl)- has a molecular weight of 151.2487 . More detailed physical and chemical properties such as boiling point, melting point, solubility, and spectral data may be available from specialized chemical databases or safety data sheets .科学的研究の応用

Electrochemical Oxidation Studies

- The electrochemical oxidation of N-[1-Methyl-2:3-dihydroxy-cyclopenten(2)-ylidene(4)] piperidinium betaine, a compound related to "Piperidine, 1-(1-cyclopenten-1-yl)-", was studied, revealing an irreversible two-electron process leading to fragmentation products (Joslin & Baigrie, 1981).

Synthesis Methods

- A novel synthesis method for 3-(Pyrrolidin-1-yl)piperidine, demonstrating the compound's significance in medicinal chemistry, was developed (Smaliy et al., 2011).

Potential Substance P Antagonists

- Cyclopenta[c]piperidines and Pyrrolo[3,4-c]piperidines, related to "Piperidine, 1-(1-cyclopenten-1-yl)-", were synthesized with potential substance P antagonist activity (Wu et al., 2000).

Chemical Reactions with Lysine

- Piperidine's interaction products in the glucose/lysine model system were investigated, showing its reactivity and formation of various compounds including piperidine moieties (Nikolov & Yaylayan, 2010).

Dopamine and Serotonin Receptor Profiles

- Compounds including 1-(1-cyclopenten-1-yl)piperidine were synthesized and analyzed for their crystal structures, revealing their dual dopamine D2 and serotonin 5-HT1A receptor profiles (Ullah et al., 2015).

Inhibition of Pathogenicity

- Piperidine showed potential in inhibiting the enteropathogenicity of Salmonella typhimurium, suggesting its use in antimicrobial treatment strategies (Köhler et al., 2002).

Corrosion Inhibition

- The corrosion inhibition properties of piperidine derivatives on iron were examined, providing insights into their potential applications in material science (Kaya et al., 2016).

Safety And Hazards

Piperidine, 1-(1-cyclopenten-1-yl)- should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid getting the substance in eyes, on skin, or on clothing . It is also advised to keep containers tightly closed in a dry, cool, and well-ventilated place .

将来の方向性

The future directions of Piperidine, 1-(1-cyclopenten-1-yl)- research could involve further exploration of its pharmacological applications, particularly in the field of cancer treatment . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

1-(cyclopenten-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-4-8-11(9-5-1)10-6-2-3-7-10/h6H,1-5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSBEBHRHKHUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167145 | |

| Record name | Piperidine, 1-(1-cyclopenten-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidine, 1-(1-cyclopenten-1-yl)- | |

CAS RN |

1614-92-2 | |

| Record name | Piperidine, 1-(1-cyclopenten-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001614922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(1-cyclopenten-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B155116.png)